3,6-Dihydro-2H-1,2-thiazine 1,1-dioxide
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Overview
Description
3,6-Dihydro-2H-1,2-thiazine 1,1-dioxide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure. This compound is part of the broader class of thiazine derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Mechanism of Action
Target of Action
The primary targets of 3,6-Dihydro-2H-1,2-thiazine 1,1-dioxide Similar compounds like 1,2,4-benzothiadiazine-1,1-dioxide have been reported to interact with various targets such as katp channels and ampa receptors .
Mode of Action
The exact mode of action of This compound It’s worth noting that related compounds have been found to act as activators of ampa receptors . The interaction with these targets leads to changes in cellular processes, which could potentially explain the biological activities of these compounds.
Biochemical Pathways
The biochemical pathways affected by This compound Related compounds have been found to modulate various biochemical pathways, including those involved in antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer activities .
Result of Action
The molecular and cellular effects of This compound Related compounds have been found to exhibit a range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer effects .
Biochemical Analysis
Biochemical Properties
3,6-Dihydro-2H-1,2-thiazine 1,1-dioxide plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with KATP channels, which are involved in regulating insulin release from pancreatic cells . Additionally, this compound can modulate the activity of AMPA receptors, which are critical for synaptic transmission in the central nervous system . These interactions highlight the compound’s potential in modulating key biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In pancreatic cells, it influences insulin secretion by interacting with KATP channels . In neuronal cells, it modulates synaptic transmission through its effects on AMPA receptors . Furthermore, this compound can impact cell signaling pathways, gene expression, and cellular metabolism, making it a versatile molecule in cellular biochemistry.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For example, its interaction with KATP channels results in the inhibition of insulin release . Similarly, its binding to AMPA receptors modulates synaptic transmission . These molecular interactions are crucial for understanding the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound remains stable under various conditions, with minimal degradation over extended periods . Long-term exposure to this compound can lead to sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression . These temporal effects are essential for evaluating the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively modulate enzyme activity and cellular processes without causing adverse effects . At higher doses, it may exhibit toxic effects, including cellular damage and disruption of normal metabolic functions . Understanding the dosage effects is critical for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, its interaction with KATP channels influences glucose metabolism and insulin secretion . Additionally, the compound can affect the levels of various metabolites, further highlighting its role in metabolic regulation.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is essential for evaluating the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects at the right place and time within the cell, optimizing its biochemical interactions and therapeutic efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dihydro-2H-1,2-thiazine 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of sulfonamides with aldehydes or ketones in the presence of a base. The reaction conditions often include the use of solvents such as toluene or ethanol, and the reaction is typically carried out under reflux .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,6-Dihydro-2H-1,2-thiazine 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazine derivatives, each with distinct chemical and biological properties .
Scientific Research Applications
3,6-Dihydro-2H-1,2-thiazine 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a candidate for drug development.
Medicine: It has potential therapeutic applications, including antihypertensive and antidiabetic effects.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3,6-Dihydro-2H-1,2-thiazine 1,1-dioxide include:
1,2,4-Benzothiadiazine 1,1-dioxide: Known for its diuretic and antihypertensive properties.
2H-Benzo[e]-[1,2,4]thiadiazine 1,1-dioxide: Used as PI3Kδ inhibitors in medicinal chemistry.
Uniqueness
What sets this compound apart is its unique ring structure and the presence of both sulfur and nitrogen atoms, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
3,6-dihydro-2H-thiazine 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2S/c6-8(7)4-2-1-3-5-8/h1-2,5H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANMNTGMTNWLRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCS(=O)(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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